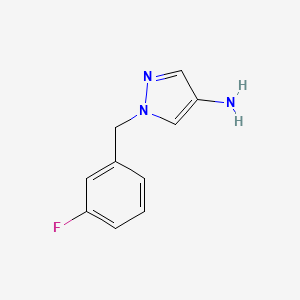

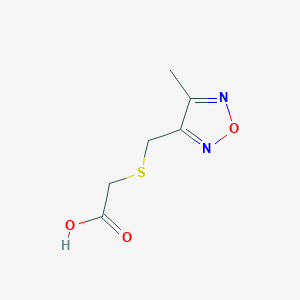

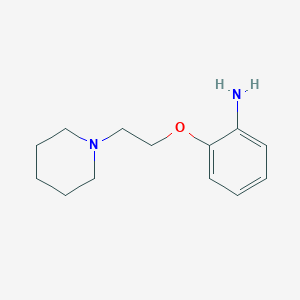

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound that belongs to the class of piperidine analogues, which are known for their interactions with various neurotransmitter transporters. These compounds are of significant interest due to their potential therapeutic applications in neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .

Synthesis Analysis

The synthesis of piperidine analogues often involves multi-step chemical reactions. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine . The synthesis process can include the reduction of intermediates, hydrogenolysis, and the addition of lithium derivatives to introduce various substituents . Additionally, three-component synthesis methods have been used to create complex piperidine structures, which may be applicable to the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine .

Molecular Structure Analysis

The molecular structure of piperidine analogues can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been elucidated, revealing the dihedral angles between the piperidine ring and the attached phenyl and phenylamine moieties . Such structural analyses are crucial for understanding the conformation and potential biological interactions of these molecules.

Chemical Reactions Analysis

Piperidine analogues can undergo various chemical reactions, which are essential for their biological activity and interaction with neurotransmitter transporters. The compounds can exhibit different affinities for dopamine, serotonin, and norepinephrine transporters based on their chemical structure and the nature of their substituents . The ability to bind to these transporters is a key factor in their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine analogues, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxyphenyl groups can affect these properties and the overall pharmacokinetic profile of the compounds . Additionally, the crystal structure and hydrogen bonding patterns can provide insights into the compound's behavior in solid-state and its interactions in biological systems .

Aplicaciones Científicas De Investigación

Analytical Profiling in Biological Matrices : One study focused on the characterization and analytical profiling of arylcyclohexylamines, including analogs related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This research provided insights into the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor, using techniques such as liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Development of Beta(3) Agonists : Another study described the synthesis and evaluation of (4-piperidin-1-yl)-phenyl sulfonamides as beta(3)-adrenergic receptor agonists. This research could be relevant in understanding the potential applications of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in receptor-targeted therapies (Hu et al., 2001).

Antimicrobial Activity : A study synthesized 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol derivatives, revealing significant antibacterial and antifungal activity. These findings are important for understanding the antimicrobial potential of compounds structurally similar to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Kottapalle & Shinde, 2021).

Fungicidal Activity : Research on aminothiazole compounds related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine highlighted their fungicidal activities against phytopathogenic fungi. Such studies contribute to our understanding of the potential agricultural applications of these compounds (Choi et al., 2010).

Selective Estrogen Receptor Modulators (SERMs) : A study involved the design and bioevaluation of chiral piperidin-4-ols as SERMs, showcasing the potential of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine analogs in the development of novel therapies targeting estrogen receptors (Yadav et al., 2011).

Synthesis and Antifungal Activity Against Phytophthora Capsici : Another study synthesized derivatives of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and examined their antifungal activities, contributing valuable insights for the development of new fungicides (Nam et al., 2011).

Direcciones Futuras

The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” and its derivatives have potential for further development and study as anti-inflammatory agents .

Propiedades

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

CAS RN |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.